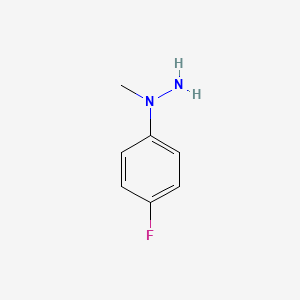

1-(4-Fluorophenyl)-1-methylhydrazine

CAS No.: 1978-54-7

Cat. No.: VC5858425

Molecular Formula: C7H9FN2

Molecular Weight: 140.161

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1978-54-7 |

|---|---|

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.161 |

| IUPAC Name | 1-(4-fluorophenyl)-1-methylhydrazine |

| Standard InChI | InChI=1S/C7H9FN2/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,9H2,1H3 |

| Standard InChI Key | RCYFNBYVHAIWKG-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=C(C=C1)F)N |

Introduction

Structural and Molecular Characteristics

Molecular Identity and Nomenclature

1-(4-Fluorophenyl)-1-methylhydrazine (C₇H₉FN₂) has a molecular weight of 140.16 g/mol . Its IUPAC name, 1-(4-fluorophenyl)-1-methylhydrazine, reflects the substitution pattern: a methyl group and a 4-fluorophenyl ring attached to the nitrogen atoms of the hydrazine moiety. The SMILES notation (CN(C1=CC=C(C=C1)F)N) and InChIKey (RCYFNBYVHAIWKG-UHFFFAOYSA-N) provide unambiguous representations of its structure, essential for computational modeling and database searches.

Electronic and Steric Features

The para-fluorine atom induces electron-withdrawing effects, polarizing the aromatic ring and altering the electron density at the hydrazine group. This electronic perturbation enhances the compound’s susceptibility to electrophilic and nucleophilic attacks, a property exploited in cyclization and cross-coupling reactions . Steric hindrance from the methyl and fluorophenyl groups influences regioselectivity in reactions involving the hydrazine nitrogen atoms .

Synthetic Methodologies and Reactivity

Indole Synthesis via Co(III)-Catalyzed C–H Activation

A pivotal application involves Co(III)-catalyzed coupling with 4-hydroxy-2-alkynoates to form 3,3,4-trimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one derivatives . For instance, reacting 1-(4-fluorophenyl)-1-methylhydrazine (0.6 mmol) with ethyl 4-hydroxy-4-methylpent-2-ynoate (0.2 mmol) under optimized conditions (Co(III) catalyst, 80°C, 12h) yielded the indole product in 56% yield . This method demonstrates high regioselectivity, attributed to the directing effect of the N-amino group.

Pyrazole and Spiropyrazoline Formation

In chromone chemistry, hydrazine derivatives undergo cyclocondensation with α,β-unsaturated ketones to form pyrazole rings. For example, 3-(3-aryl-1H-pyrazol-5-yl)chromones synthesized from similar hydrazines exhibit antimicrobial activity . The fluorine atom’s electron-withdrawing nature accelerates conjugate addition steps, improving reaction kinetics .

Future Directions and Applications

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume